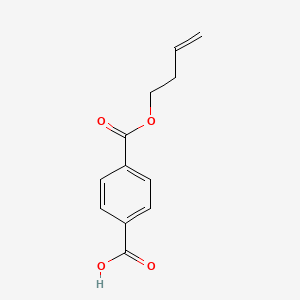

4-(But-3-en-1-yloxycarbonyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-but-3-enoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-3-8-16-12(15)10-6-4-9(5-7-10)11(13)14/h2,4-7H,1,3,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYARZXLQTHCHIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60978291 | |

| Record name | 4-{[(But-3-en-1-yl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62680-74-4 | |

| Record name | 1-(3-Buten-1-yl) 1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62680-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(But-3-en-1-yloxycarbonyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062680744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[(But-3-en-1-yl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(but-3-en-1-yloxycarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(But-3-en-1-yloxycarbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(But-3-en-1-yloxycarbonyl)benzoic acid, a valuable building block in the development of advanced polymers, resins, and pharmaceutical intermediates.[1] The core of this guide focuses on a robust and selective method for the mono-esterification of terephthalic acid with 3-buten-1-ol. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and outline effective purification and characterization strategies. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and materials science.

Introduction: Significance and Applications

This compound is a bifunctional molecule featuring a terminal alkene and a carboxylic acid. This unique combination of reactive handles makes it a highly versatile monomer and intermediate. The butenyl ester group can participate in various polymerization reactions, such as free-radical polymerization and metathesis, while the carboxylic acid moiety allows for further functionalization, for instance, through amide bond formation or salt formation.

Its applications are diverse, ranging from the synthesis of novel polymers with tailored properties to its use as a linker in drug delivery systems. The incorporation of the butenyl group can enhance the flexibility and durability of polymers and resins.[1] Furthermore, it serves as a crucial intermediate in the manufacturing of specialized coatings, adhesives, and certain therapeutic compounds.[1]

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₄ |

| Molecular Weight | 220.22 g/mol |

| CAS Number | 62680-74-4 |

| Appearance | White Powder |

| Boiling Point | 377.4 °C at 760 mmHg |

| Density | 1.193 g/cm³ |

| Storage | 2-8°C |

Strategic Approach to Synthesis: Selective Mono-esterification

The primary challenge in the synthesis of this compound lies in the selective mono-esterification of the symmetrical starting material, terephthalic acid. Terephthalic acid possesses two chemically equivalent carboxylic acid groups, and traditional esterification methods often lead to a mixture of the starting material, the desired mono-ester, and the undesired di-ester, terephthalic acid di-3-butenyl ester.[2][3]

Two principal strategies can be employed to achieve the desired mono-ester:

-

Direct Selective Mono-esterification: This is the more atom-economical approach and involves the direct reaction of terephthalic acid with one equivalent of 3-buten-1-ol.[4] Achieving high selectivity requires careful control of reaction conditions and the use of appropriate coupling agents and catalysts.

-

Partial Hydrolysis of the Di-ester: This method involves the initial synthesis of the di-ester, followed by a controlled partial hydrolysis to yield the mono-ester. While this can be an effective route, it is a two-step process and may present challenges in controlling the hydrolysis to prevent the formation of terephthalic acid.

This guide will focus on the direct selective mono-esterification approach, which is generally more efficient.

The Steglich Esterification: A Mild and Efficient Pathway

The Steglich esterification is a powerful method for the formation of esters from carboxylic acids and alcohols under mild conditions.[5] It employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5][6] This method is particularly well-suited for the selective mono-esterification of diacids like terephthalic acid due to its high efficiency at or near room temperature, which helps to minimize the formation of the di-ester byproduct.

Mechanism of the Steglich Esterification

The reaction proceeds through the following key steps:

-

Activation of the Carboxylic Acid: The carbodiimide (DCC or EDC) reacts with one of the carboxylic acid groups of terephthalic acid to form a highly reactive O-acylisourea intermediate.

-

Acyl Transfer to the Catalyst: The nucleophilic catalyst, DMAP, attacks the O-acylisourea, leading to the formation of a reactive acyl-pyridinium species. This intermediate is more reactive towards the alcohol than the O-acylisourea itself and is less prone to side reactions.

-

Nucleophilic Attack by the Alcohol: The 3-buten-1-ol then attacks the acyl-pyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.

-

Byproduct Formation: The protonated carbodiimide byproduct, N,N'-dicyclohexylurea (DCU) in the case of DCC, is insoluble in most organic solvents and precipitates out of the reaction mixture, driving the reaction to completion. If EDC is used, its corresponding urea is water-soluble, facilitating its removal during the work-up.[6]

Figure 1: Simplified mechanism of the EDC/DMAP-catalyzed mono-esterification of terephthalic acid.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials and Reagents

-

Terephthalic acid (≥98%)

-

3-Buten-1-ol (≥98%)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (≥98%)

-

4-Dimethylaminopyridine (DMAP) (≥99%)

-

Dichloromethane (DCM), anhydrous (≥99.8%)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add terephthalic acid (1.0 eq). Suspend the terephthalic acid in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the suspension, add 3-buten-1-ol (1.0-1.2 eq), 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.3 eq). It is crucial to use a slight excess of the alcohol and coupling agent to ensure complete conversion of the limiting reagent, which in this selective synthesis, is one of the carboxylic acid groups.

-

Reaction: Stir the reaction mixture at room temperature (20-25 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent, visualizing with a UV lamp. The reaction is typically complete within 12-24 hours.

-

Work-up - Quenching and Extraction:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted terephthalic acid and the desired mono-acid product as their sodium salts.

-

Separate the aqueous layer containing the product from the organic layer which contains the di-ester byproduct and other organic-soluble impurities.

-

-

Work-up - Acidification and Product Isolation:

-

Cool the separated aqueous layer in an ice bath and acidify with 1 M hydrochloric acid (HCl) until the pH is acidic (pH ~2-3), which will precipitate the this compound as a white solid.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove any remaining salts.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the product as a white crystalline solid.

-

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Figure 2: A flowchart outlining the key steps in the synthesis of this compound.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid moiety, the protons of the butenyl group (including the terminal vinyl protons), and the methylene protons adjacent to the ester oxygen. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and carboxylic acid groups, the aromatic carbons, and the carbons of the butenyl chain.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum should exhibit characteristic absorption bands for the following functional groups:[8][9][10]

-

A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

-

A sharp C=O stretch from the carboxylic acid carbonyl, usually around 1700-1680 cm⁻¹.

-

A C=O stretch from the ester carbonyl, typically around 1725-1705 cm⁻¹.

-

C-O stretching bands for the ester and carboxylic acid.

-

C=C stretching from the terminal alkene.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of C₁₂H₁₂O₄ (220.07 g/mol ).

Conclusion

The synthesis of this compound via the selective mono-esterification of terephthalic acid using the Steglich protocol offers a reliable and efficient route to this valuable bifunctional molecule. The mild reaction conditions and the straightforward work-up procedure make this a practical method for laboratory-scale synthesis. The unique structural features of the product open up numerous possibilities for its application in materials science and medicinal chemistry. This guide provides a solid foundation for researchers to successfully synthesize and characterize this important chemical building block.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (1949). Preparation of mono-alkyl esters of terephthalic acid.

- Google Patents. (1957). Preparation of monoesters of terephthalic acid.

- Google Patents. (1949). Preparation of esters of terephthalic acid.

- Chenot, E.-D., Bernardi, D., Comel, A., & Kirsch, G. (2007). Preparation of Monoalkyl Terephthalates: An Overview.

-

Miller, K. K. (2015). Process for preparation of terephthalic acid (Master's thesis, Michigan State University). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025). Selective esterifications of alcohols and phenols through carbodiimide couplings. Retrieved from [Link]

-

ResearchGate. (n.d.). (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid.... Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Reddit. (2024). Steglich Esterification with EDC. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H (A) and 13C (B) NMR spectra of trans 4-(2-carboxy-vinyl) benzoic.... Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester. Retrieved from [Link]

-

Chegg.com. (2022). Solved Proton and carbon-13 NMR spectra of benzoic acid are. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. US2808428A - Preparation of monoesters of terephthalic acid - Google Patents [patents.google.com]

- 3. US2491660A - Preparation of esters of terephthalic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. reddit.com [reddit.com]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. znaturforsch.com [znaturforsch.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(But-3-en-1-yloxycarbonyl)benzoic acid

Introduction

4-(But-3-en-1-yloxycarbonyl)benzoic acid is a bifunctional organic molecule of significant interest to the fields of polymer chemistry and pharmaceutical sciences. Its structure, featuring a terminal carboxylic acid, an ester linkage, and a reactive alkene moiety, makes it a versatile building block. It serves as a key intermediate in the synthesis of advanced polymers and resins, where it can enhance material durability and flexibility.[1] Furthermore, its role as a precursor in the development of therapeutic compounds highlights its importance in drug discovery and development pipelines.[1]

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. This document explains the causality behind experimental choices and provides field-proven protocols designed to be self-validating. The information herein is intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their work.

Section 1: Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. The following section details the fundamental identifiers for this compound.

Caption: Workflow for accurate melting point determination.

Protocol 3.1.1: Capillary Melting Point Determination

-

Sample Preparation: Place a small amount of the dry, white powder on a watch glass and crush it into a fine powder using a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm.

-

Preliminary (Rapid) Determination:

-

Place the loaded capillary into a melting point apparatus.

-

Heat the sample at a rapid rate (e.g., 10-15°C per minute) to quickly identify an approximate melting range.

-

-

Accurate Determination:

-

Allow the apparatus to cool significantly below the approximate range.

-

Prepare a new sample in a fresh capillary tube.

-

Heat the new sample, but once the temperature is within 15-20°C of the approximate range, reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T_initial).

-

Record the temperature at which the entire sample becomes a clear liquid (T_final).

-

The melting point is reported as the range T_initial – T_final.

-

-

Validation: Repeat the accurate determination at least twice. Consistent results validate the measurement.

Solubility Profiling

Expertise & Rationale: A qualitative solubility profile provides powerful insights into the functional groups present in a molecule. [2][3]For this compound, we anticipate limited solubility in neutral water due to its molecular size. However, the carboxylic acid moiety is expected to react with bases. Its solubility in 5% sodium bicarbonate (a weak base) would classify it as a relatively strong organic acid, while solubility only in 5% sodium hydroxide (a strong base) would indicate a weaker acid. [2][4]

Caption: General workflow for qualitative solubility testing.

Protocol 3.2.1: Sequential Solubility Testing

For each step, use approximately 20-30 mg of the compound in 1 mL of the solvent in a small test tube.

-

Water: Add the sample to deionized water. Shake vigorously. Observe. Expected: Insoluble or sparingly soluble.

-

5% NaOH (aq): Add the sample to 5% sodium hydroxide solution. Shake vigorously. The carboxylic acid should be deprotonated to its sodium salt, which is ionic and thus water-soluble. Expected: Soluble.

-

5% NaHCO₃ (aq): Add the sample to 5% sodium bicarbonate solution. Shake vigorously. If the compound dissolves (often with effervescence from CO₂), it confirms the presence of a carboxylic acid strong enough to be deprotonated by the weak bicarbonate base. Expected: Soluble.

-

5% HCl (aq): Add the sample to 5% hydrochloric acid. Shake vigorously. No reaction is expected as there are no basic functional groups. Expected: Insoluble.

Acidity Constant (pKa) Determination

Expertise & Rationale: The pKa is a quantitative measure of a compound's acidity and is paramount for applications in drug development, as it governs ionization state, solubility, and membrane permeability at physiological pH. [5]Potentiometric titration is the gold-standard method for its determination due to its precision and reliability. [6]The pKa is the pH at which the acid and its conjugate base are present in equal concentrations, which corresponds to the half-equivalence point on a titration curve. [7]

Caption: Logic flow from titration data to pKa value.

Protocol 3.3.1: Potentiometric Titration

-

Preparation: Accurately weigh a sample of the acid (e.g., 100 mg) and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol:water) to ensure solubility of both the acid and its conjugate base.

-

Apparatus Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

-

Titration: Fill a burette with a standardized solution of 0.1 M NaOH. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Collection: After each increment, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH. Continue well past the equivalence point (the point of rapid pH change).

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point volume (V_eq), which is the midpoint of the steepest part of the curve. This can be found more accurately using a first or second derivative plot.

-

Calculate the half-equivalence point volume (V_eq / 2).

-

From the titration graph, find the pH that corresponds to this half-equivalence volume. This pH value is the pKa of the acid.

-

Section 4: Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following data is predictive, based on the known structure and spectroscopic principles for its constituent functional groups.

Table 3: Predicted Spectroscopic Data

| Technique | Region / Shift (ppm) | Assignment and Rationale | Source(s) |

| FT-IR (cm⁻¹) | 3300 - 2500 (very broad) | O-H stretch of the hydrogen-bonded carboxylic acid dimer. | [8] |

| ~1725 | C=O stretch of the aromatic ester. | [9][10] | |

| ~1700 | C=O stretch of the carboxylic acid. | [8] | |

| ~1640 | C=C stretch of the terminal alkene. | - | |

| 1300 - 1200 | C-O stretch of the ester and acid. | [9] | |

| ¹H NMR (ppm) | > 10.0 (broad singlet, 1H) | Acidic proton of the carboxylic acid (-COOH). | [11][12] |

| ~8.1 (doublet, 2H) | Aromatic protons ortho to the carboxylic acid. | [11] | |

| ~7.9 (doublet, 2H) | Aromatic protons ortho to the ester group. | [11] | |

| 5.9 - 5.7 (multiplet, 1H) | Vinylic proton (-CH=CH₂). | [10] | |

| 5.1 - 5.0 (multiplet, 2H) | Terminal vinylic protons (=CH₂). | [10] | |

| ~4.4 (triplet, 2H) | Methylene protons adjacent to the ester oxygen (-OCH₂-). | [10] | |

| ~2.5 (quartet, 2H) | Methylene protons adjacent to the double bond (-CH₂-CH=). | [10] | |

| ¹³C NMR (ppm) | ~171 | Carbonyl carbon of the carboxylic acid. | [13][14] |

| ~165 | Carbonyl carbon of the ester. | [13][14] | |

| ~135 | Quaternary aromatic carbon attached to the ester. | [14] | |

| ~134 | Vinylic carbon (-CH=). | - | |

| ~131 | Quaternary aromatic carbon attached to the acid. | [14] | |

| ~130 | Aromatic CH carbons. | [14] | |

| ~117 | Terminal vinylic carbon (=CH₂). | - | |

| ~65 | Methylene carbon adjacent to the ester oxygen (-OCH₂-). | [15] | |

| ~33 | Methylene carbon adjacent to the double bond (-CH₂-CH=). | - |

References

- MySkinRecipes. (n.d.). This compound.

- LookChem. (n.d.). This compound.

- Vedantu. (n.d.). The IUPAC name of the following compound is 4ethoxycarbonyl class 12 chemistry CBSE.

- ChemBK. (n.d.). This compound.

- Wikipedia. (n.d.). Benzoic acid.

- Alfa Chemistry. (n.d.). CAS 62680-74-4 this compound.

- (Note: Sources 6, 7, and 8 provided redundant CAS/Name information and were consolid

- (Note: Sources 6, 7, and 8 provided redundant CAS/Name information and were consolid

- Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Course Hero. (2021). EXPERIMENT (1) DETERMINATION OF MELTING POINTS.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.

- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.

- University of Pennsylvania. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.

- University of Calgary. (n.d.). Melting point determination.

- Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives.

- University of Toronto. (2023). Solubility of Organic Compounds.

- ResearchGate. (2025). Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory.

- ResearchGate. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid.

- Course Hero. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Chemistry LibreTexts. (2022). Step-by-Step Procedures for Melting Point Determination.

- National Institutes of Health (NIH). (n.d.). Development of Methods for the Determination of pKa Values.

- SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates.

- University of Colorado Boulder. (n.d.). IR: carboxylic acids.

- Studylib. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.

- (Note: Source 25 on qualitative analysis was reviewed but provided general information redundant with more specific protocols).

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Palomar College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- (Note: Source 28 on ester synthesis was reviewed for context on IR spectroscopy).

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- ACS Organic Division. (2022). pKa Data Compiled by R. Williams.

- The Complete Guide to Everything. (2020). How to find pKa and Ka from a Titration Curve. YouTube.

- (Note: Source 33 provided general IR data for carboxylic acids, supporting the predictions).

Sources

- 1. This compound [myskinrecipes.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. chem.ws [chem.ws]

- 5. researchgate.net [researchgate.net]

- 6. web.williams.edu [web.williams.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. rsc.org [rsc.org]

- 13. scispace.com [scispace.com]

- 14. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. faculty.fiu.edu [faculty.fiu.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(But-3-en-1-yloxycarbonyl)benzoic acid

Introduction

4-(But-3-en-1-yloxycarbonyl)benzoic acid is a bifunctional organic molecule incorporating a rigid benzoic acid core and a flexible butenyl ester side-chain. This unique combination of a carboxylic acid and a terminal alkene makes it a valuable building block in polymer chemistry and organic synthesis.[1] A precise understanding of its chemical structure is paramount for its application in materials science and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous structural elucidation of such molecules.

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound. As a self-validating system, this document will not only present the predicted spectral data but will also delve into the causal relationships between the molecular structure and the anticipated spectral features. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for routine and in-depth structural characterization.

Theoretical Framework: Predicting the NMR Spectra

The predicted ¹H and ¹³C NMR spectra are based on established principles of chemical shifts, spin-spin coupling, and the analysis of analogous structures, such as benzoic acid and its derivatives.[2][3][4] The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for initial analysis, while deuterated dimethyl sulfoxide (DMSO-d₆) is often used to ensure the solubility of carboxylic acids and to observe the exchangeable carboxylic acid proton.[2][5] For the purpose of this guide, we will predict the spectra in CDCl₃, noting the expected position of the acidic proton.

The numbering scheme used for the assignment of NMR signals is as follows:

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid moiety and the aliphatic protons of the butenyloxycarbonyl chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | ~8.15 | Doublet (d) | ~8.4 | 2H |

| H-3, H-5 | ~8.05 | Doublet (d) | ~8.4 | 2H |

| H-c | ~5.85 | Multiplet (m) | - | 1H |

| H-d (trans) | ~5.15 | Doublet of triplets (dt) | J(d,c) ≈ 17.2, J(d,b) ≈ 1.5 | 1H |

| H-d (cis) | ~5.10 | Doublet of triplets (dt) | J(d,c) ≈ 10.4, J(d,b) ≈ 1.5 | 1H |

| H-a | ~4.40 | Triplet (t) | ~6.7 | 2H |

| H-b | ~2.50 | Quartet of doublets (qd) | J(b,a) ≈ 6.7, J(b,c) ≈ 6.8 | 2H |

| COOH | ~12.0-13.0 | Broad singlet (br s) | - | 1H |

Interpretation and Rationale:

-

Aromatic Protons (H-2, H-3, H-5, H-6): The protons on the benzene ring are deshielded due to the anisotropic effect of the aromatic system and the electron-withdrawing nature of the carboxylic acid and ester groups.[4] This results in their appearance in the downfield region of the spectrum. The para-substitution pattern leads to a classic AA'BB' system, which often simplifies to two doublets. The protons ortho to the ester group (H-2, H-6) are expected to be slightly more deshielded than those ortho to the carboxylic acid group (H-3, H-5).

-

Alkenyl Protons (H-c, H-d): The vinyl protons exhibit characteristic chemical shifts. The proton on the internal carbon of the double bond (H-c) will appear as a complex multiplet due to coupling with the cis and trans terminal protons (H-d) and the adjacent methylene protons (H-b). The terminal vinyl protons (H-d) are diastereotopic and will appear as two distinct signals, each showing a large geminal coupling and smaller couplings to H-c.

-

Aliphatic Protons (H-a, H-b): The methylene protons adjacent to the ester oxygen (H-a) are deshielded and will appear as a triplet due to coupling with the neighboring methylene group (H-b). The methylene protons at position 'b' will be a more complex multiplet (quartet of doublets) due to coupling with both the 'a' and 'c' protons.

-

Carboxylic Acid Proton (COOH): The acidic proton is highly deshielded and its signal is typically broad due to hydrogen bonding and chemical exchange.[6] Its chemical shift can be highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-8 (COOH) | ~171.5 |

| C-1 (Ester C=O) | ~166.0 |

| C-4 | ~135.0 |

| C-c | ~134.5 |

| C-2, C-6 | ~130.0 |

| C-3, C-5 | ~129.5 |

| C-7 | ~128.5 |

| C-d | ~117.5 |

| C-a | ~65.0 |

| C-b | ~33.5 |

Interpretation and Rationale:

-

Carbonyl Carbons (C-1, C-8): The carbonyl carbons of the ester and carboxylic acid groups are the most deshielded carbons in the molecule, appearing at the downfield end of the spectrum.[3][7] The carboxylic acid carbonyl (C-8) is typically slightly more deshielded than the ester carbonyl (C-1).

-

Aromatic Carbons (C-2, C-3, C-4, C-5, C-6, C-7): The aromatic carbons will resonate in the typical range of 120-140 ppm. The quaternary carbons (C-4 and C-7) will have distinct chemical shifts from the protonated carbons. Due to the symmetry of the para-substituted ring, C-2 and C-6 will be equivalent, as will C-3 and C-5.[3]

-

Alkenyl Carbons (C-c, C-d): The sp² hybridized carbons of the double bond will appear in the region of 115-140 ppm. The terminal carbon (C-d) will be more shielded than the internal carbon (C-c).

-

Aliphatic Carbons (C-a, C-b): The sp³ hybridized carbons of the butenyl chain will be the most shielded. The carbon attached to the electron-withdrawing oxygen atom (C-a) will be significantly deshielded compared to the other methylene carbon (C-b).

Experimental Protocol for NMR Analysis

A robust and standardized protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[5]

-

Ensure complete dissolution, using gentle agitation or brief sonication if necessary.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.[5]

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum and improve the signal-to-noise ratio. A sufficient number of scans and an appropriate relaxation delay are crucial due to the lower natural abundance of ¹³C and its longer relaxation times.

-

Visualization of Experimental Workflow

The following diagram illustrates the standard workflow for NMR analysis.

Caption: Standard workflow for NMR sample preparation, data acquisition, processing, and analysis.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are highly recommended.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, confirming the connectivity between adjacent protons, for example, between H-a and H-b, and between H-b and H-c.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal to its corresponding carbon signal (e.g., H-a to C-a, H-b to C-b, etc.).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons. For instance, correlations would be expected between the H-a protons and the ester carbonyl carbon (C-1), and between the aromatic protons (H-2, H-6) and the ester carbonyl carbon (C-1).

Logical Relationships in 2D NMR

Sources

- 1. This compound [myskinrecipes.com]

- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. web.mit.edu [web.mit.edu]

- 5. rsc.org [rsc.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]

molecular structure and formula of 4-(But-3-en-1-yloxycarbonyl)benzoic acid

An In-Depth Technical Guide to 4-(But-3-en-1-yloxycarbonyl)benzoic acid

Executive Summary

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 62680-74-4). The document details its molecular structure, physicochemical properties, synthesis, and analytical characterization. It further explores its significant applications as a versatile building block in polymer chemistry and pharmaceutical development, stemming from its dual functionality of a terminal alkene and a carboxylic acid. This guide is intended for researchers, chemists, and material scientists, offering field-proven insights and detailed experimental protocols to facilitate its use in advanced applications.

Introduction: A Molecule of Dual Functionality

This compound is a bifunctional organic compound derived from terephthalic acid. It is structurally unique, featuring a rigid aromatic core with a carboxylic acid group at one end and a flexible butenyl ester group at the other. This architecture makes it a highly valuable intermediate and monomer in various fields of chemical synthesis.

The presence of a terminal alkene group provides a reactive handle for polymerization and other addition reactions, while the carboxylic acid group allows for straightforward coupling to amines, alcohols, and other nucleophiles. This dual reactivity enables its use in the synthesis of advanced polymers with tailored properties, functional coatings, and as a specialized linker in the development of therapeutic compounds.[1] This guide serves as a senior application scientist's perspective on the core attributes and practical methodologies associated with this compound.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound lies in its structure and resulting physical properties. These data are critical for predicting its behavior in chemical reactions, determining appropriate analytical methods, and ensuring proper handling and storage.

Chemical Structure and Formula

The molecular formula for this compound is C12H12O4.[2][3][4] Its structure consists of a central benzene ring substituted at the 1 and 4 positions. One position holds a carboxylic acid group, while the other has an ester linkage to a but-3-en-1-ol moiety. The Canonical SMILES representation is C=CCCOC(=O)C1=CC=C(C=C1)C(=O)O.[2][3]

Caption: General workflow for the synthesis of the target compound.

Analytical Characterization

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step. A multi-technique approach ensures a self-validating system of analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As indicated by suppliers, NMR is the primary method to confirm the molecular structure. [1][5] * ¹H NMR: Expected signals would include distinct peaks for the aromatic protons, the vinylic protons (C=CH₂), the methylene protons adjacent to the ester and the double bond, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Would show characteristic signals for the carbonyl carbons of the ester and acid, the aromatic carbons, and the carbons of the butenyl chain.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to verify the elemental composition by confirming the compound's exact mass (220.07355886 Da). [2]* High-Performance Liquid Chromatography (HPLC): HPLC is the standard for assessing purity. [6]A reversed-phase C18 column with a gradient of water and acetonitrile is typically effective for analyzing aromatic acids of this type.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups: a broad O-H stretch for the carboxylic acid, a C=O stretch for the acid and ester, and C=C stretching for the alkene and aromatic ring.

Applications in Research and Development

The unique bifunctional nature of this molecule makes it a powerful tool for materials science and medicinal chemistry.

-

Advanced Polymer Synthesis: The terminal alkene is readily polymerizable via free-radical or other methods. Its incorporation into a polymer chain introduces the benzoic acid moiety, which can increase rigidity, enhance thermal properties, or provide sites for further functionalization (e.g., attaching other molecules or cross-linking). This makes it ideal for creating advanced resins, durable coatings, and high-performance adhesives. [1]2. Pharmaceutical Intermediate: In drug development, the compound can serve as a versatile linker. The carboxylic acid can be coupled to an active pharmaceutical ingredient (API), while the alkene can be used to attach it to a delivery system, a surface, or another molecule through reactions like thiol-ene "click" chemistry. This enables the creation of complex, specialized therapeutic compounds. [1]3. Organic Synthesis Building Block: Beyond specific applications, it serves as a valuable building block. The two distinct functional groups can be manipulated selectively to build more complex molecular architectures for a wide range of specialized chemical products. [1]

Experimental Protocols

The following protocols are provided as trusted, foundational methods for the synthesis and analysis of the title compound.

Protocol 1: Synthesis via Steglich Esterification

-

Objective: To synthesize this compound from terephthalic acid.

-

Methodology:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add terephthalic acid (1.0 eq), 3-buten-1-ol (1.1 eq), and DMAP (0.1 eq).

-

Add anhydrous dichloromethane (DCM) to dissolve/suspend the reagents.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add EDC hydrochloride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

In-process check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-ester.

-

Protocol 2: Purity Analysis by HPLC

-

Objective: To determine the purity of the synthesized compound.

-

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

-

Methodology:

-

Prepare a sample stock solution of the compound in acetonitrile at 1 mg/mL.

-

Set the detector wavelength to 254 nm.

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject 5-10 µL of the sample solution.

-

Run a linear gradient elution, for example:

-

0-20 min: 5% to 95% Mobile Phase B

-

20-25 min: Hold at 95% Mobile Phase B

-

25-30 min: Return to 5% Mobile Phase B

-

-

Validation: The purity is calculated from the peak area percentage of the main product peak relative to the total area of all observed peaks. A pure sample should exhibit one major peak.

-

Safety and Handling

Proper handling is essential for laboratory safety and maintaining compound integrity.

-

Storage: The compound should be stored in a cool, dry place, with recommended temperatures between 2-8°C. [1][4]* Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

MSDS: While specific hazard information is not detailed here, users are strongly advised to consult the full Material Safety Data Sheet (MSDS) provided by the supplier before handling the material. [1][2]

Conclusion

This compound stands out as a strategically designed molecule with significant potential. Its combination of a polymerizable alkene and a versatile carboxylic acid on a stable aromatic platform makes it an enabling tool for innovation in materials science and pharmaceutical research. The synthetic and analytical protocols outlined in this guide provide a reliable framework for researchers to harness the capabilities of this compound in their respective fields.

References

-

This compound , LookChem, [Link]

-

This compound , MySkinRecipes, [Link]

-

This compound , ChemBK, [Link]

-

This compound (Thai) , MySkinRecipes, [Link]

Sources

An In-depth Technical Guide to Butenyloxy Benzoic Acid Compounds: Discovery, Synthesis, and Applications

This guide provides a comprehensive technical overview of butenyloxy benzoic acid compounds, a fascinating class of molecules with significant potential in materials science and drug discovery. We will delve into their historical context, detail their synthesis and characterization, and explore their current and potential applications. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize these versatile compounds.

Introduction: A Modern Derivative of a Historic Molecule

The story of butenyloxy benzoic acid compounds is a chapter in the larger narrative of benzoic acid chemistry. Benzoic acid itself was first described in the 16th century, isolated from gum benzoin.[1] Its structure was later elucidated in 1832, and its antifungal properties were discovered in 1875.[2] For centuries, benzoic acid and its derivatives have been fundamental building blocks in organic synthesis and have found widespread use as food preservatives, in the manufacture of dyes, cosmetics, and as precursors for a vast array of chemical products.[1][3]

The specific discovery of butenyloxy benzoic acid compounds is not marked by a singular, celebrated event but rather represents a logical progression in the exploration of ether derivatives of p-hydroxybenzoic acid. The development of synthetic methodologies, most notably the Williamson ether synthesis established in the mid-19th century, paved the way for the systematic modification of the phenolic hydroxyl group of p-hydroxybenzoic acid.[1][4][5] By reacting p-hydroxybenzoic acid with various alkyl halides, chemists could introduce a wide range of functionalities, including the butenyloxy group. This derivatization was driven by the desire to fine-tune the physicochemical properties of the benzoic acid core, leading to the discovery of novel liquid crystalline materials and compounds with potential therapeutic applications.[6][7][8]

The introduction of the terminal double bond in the butenyloxy chain offers a reactive handle for further chemical modifications, such as polymerization or the attachment of other functional moieties, making these compounds particularly attractive for advanced materials and drug delivery systems.[9]

Synthesis and Mechanism: The Williamson Ether Synthesis in Action

The most common and efficient method for the preparation of butenyloxy benzoic acid compounds is the Williamson ether synthesis.[1][4][5] This robust SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[5][10] In the context of synthesizing 4-(but-3-en-1-yloxy)benzoic acid, the starting materials are p-hydroxybenzoic acid and a suitable 4-carbon alkenyl halide, such as 4-bromo-1-butene.[11]

The reaction proceeds in two key steps:

-

Deprotonation: The phenolic hydroxyl group of p-hydroxybenzoic acid is deprotonated by a strong base, typically a carbonate or hydroxide salt like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to form the corresponding phenoxide ion. This step is crucial as it generates a potent nucleophile.

-

Nucleophilic Substitution: The resulting phenoxide ion then attacks the electrophilic carbon of the butenyl halide, displacing the halide ion and forming the ether linkage.

The overall reaction is depicted in the workflow diagram below:

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. An Anomaly in Phase Transition: Liquid Crystals – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]

- 3. mdpi.com [mdpi.com]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids | CADRE [cadrek12.org]

- 7. researchgate.net [researchgate.net]

- 8. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(but-3-en-1-yloxycarbonyl)benzoic acid [myskinrecipes.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Benzoic Acid Esters

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoic acid esters are a critical class of compounds prevalent in pharmaceuticals, both as active pharmaceutical ingredients (APIs) and excipients, as well as in the fragrance and polymer industries. Their thermal stability is a paramount concern, directly impacting drug product shelf-life, manufacturing process integrity, and safety. This guide provides a comprehensive technical overview of the thermal decomposition of benzoic acid esters. It delves into the core decomposition mechanisms, systematically explores the structural and environmental factors influencing thermal stability, details robust analytical methodologies for characterization, and discusses the practical implications within the field of drug development. By synthesizing fundamental principles with field-proven analytical strategies, this document serves as an essential resource for professionals requiring a deep, mechanistic understanding of the thermal behavior of these vital compounds.

Introduction

The thermal stability of a chemical compound is its ability to resist decomposition under the influence of heat. For drug development professionals, a thorough understanding of the thermal behavior of benzoic acid esters is not merely academic; it is a cornerstone of creating safe, effective, and stable pharmaceutical products. Thermal decomposition can lead to loss of potency, the formation of potentially toxic degradants, and alteration of physical properties, all of which have profound implications for drug safety and efficacy. This guide will explore the key pathways of ester degradation, the influence of molecular structure on stability, and the analytical tools used to predict and measure these phenomena.

Section 1: Core Mechanisms of Thermal Decomposition

The thermal decomposition of benzoic acid esters can proceed through several pathways, largely dictated by the structure of the ester's alcohol (alkoxy) group and the reaction conditions.

Concerted Syn-Elimination (Ester Pyrolysis)

For benzoic acid esters that possess a hydrogen atom on the carbon beta to the alkoxy oxygen, the primary decomposition pathway at high temperatures (typically >400°C in the gas phase) is a concerted, intramolecular elimination reaction known as ester pyrolysis.[1][2] This reaction proceeds through a cyclic, six-membered transition state, yielding a carboxylic acid (benzoic acid) and an alkene.[1][2][3] This process is also referred to as an Ei (elimination, intramolecular) mechanism and is characterized by syn-elimination, where the beta-hydrogen and the ester group depart from the same side of the molecule.[2][3]

A key requirement for this pathway is the presence of a β-hydrogen on the alkyl group.[1][2] Esters like methyl benzoate (which lacks a β-hydrogen) or benzyl benzoate cannot decompose via this specific mechanism.

Caption: Mechanism of Ester Pyrolysis via a Cyclic Transition State.

Radical and Other High-Temperature Mechanisms

In the absence of β-hydrogens or under different conditions, other, higher-energy decomposition pathways can occur. For instance, the simple decarboxylation of benzoic acid itself to form benzene and carbon dioxide requires high temperatures (475-500°C).[4][5] Esters without β-hydrogens, such as benzyl benzoate, may undergo disproportionation at high temperatures (~350°C), initially forming benzoic anhydride and dibenzyl ether, with the latter decomposing further into toluene and benzaldehyde.[6] These reactions often involve homolytic bond cleavage and the formation of free radicals.[5]

Section 2: Factors Influencing Thermal Stability

The temperature at which decomposition begins and the rate at which it proceeds are highly sensitive to the molecular structure of the ester and the surrounding environment.

Effect of Substituents on the Benzene Ring

The electronic nature of substituents on the aromatic ring significantly influences the stability of the ester bond.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-F, -Cl, -Br) pull electron density away from the carbonyl group.[7] This makes the carbonyl carbon more electrophilic and can, in some contexts like hydrolysis, increase its susceptibility to nucleophilic attack. In thermal decomposition, strong EWGs can decrease thermal stability.[8]

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups (-CH₃) donate electron density to the ring, which can be delocalized to the carbonyl group.[9] This increased electron density can strengthen the ester linkage and generally enhance thermal stability against certain degradation pathways.

Effect of the Alcohol (Alkoxy) Group Structure

The structure of the alcohol portion of the ester has a profound impact on thermal stability, often more so than the acid portion.[10][11]

-

β-Hydrogens: As discussed, the presence of β-hydrogens provides a low-energy pathway for elimination.

-

Alkyl Group Branching: The stability of the potential carbocation or alkene that can be formed influences the decomposition temperature. For instance, the thermal stability of esters often follows the order: tertiary alkyl < secondary alkyl < primary alkyl .[10][11] This is because tertiary and secondary systems can more readily form stable alkenes or carbocation-like transition states.

-

Aryl vs. Alkyl Esters: Aryl benzoates (e.g., phenyl benzoate) are typically more thermally stable than their alkyl counterparts.[10][11] The C-O bond in aryl esters is stronger due to the sp² hybridization of the carbon and resonance effects, making cleavage more difficult.

The following table summarizes the degradation onset temperatures for various esters, illustrating these structural effects.

| Ester Name | Alcohol Moiety | Ring Substituent | Onset of Decomposition (Tonset) | Primary Decomposition Pathway | Reference |

| Ethyl Acrylate | Primary | None (on acid) | ~590 °C | Ei Elimination | [2] |

| Cyclohexyl Benzoate | Secondary | None | 300-500 °C | Alkyl-Oxygen Scission (Ei) | [12] |

| Benzyl Benzoate | Primary (no β-H) | None | ~350 °C | Disproportionation | [6] |

| Phenyl Benzoate | Aryl | None | >350 °C | High Stability | [13] |

| Cholesteryl 4-nitrobenzoate | Secondary | 4-Nitro (EWG) | ~336 °C | Complex Scission | [8] |

Note: Decomposition temperatures are highly dependent on experimental conditions (e.g., heating rate, atmosphere).

Section 3: Analytical Techniques for Stability Assessment

A multi-faceted analytical approach is essential for comprehensively characterizing the thermal stability of benzoic acid esters.

Thermogravimetric Analysis (TGA)

TGA is the cornerstone of thermal stability analysis.[14] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The output, a thermogram, provides critical data points such as the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate.

Experimental Protocol: Standard TGA Analysis

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate, indium).

-

Sample Preparation: Accurately weigh 5-10 mg of the benzoic acid ester into a clean, inert TGA pan (e.g., aluminum, ceramic).

-

Atmosphere Selection: Set the purge gas. Use an inert gas like nitrogen (20-50 mL/min) to study pyrolysis or a reactive gas like air to study oxidative decomposition.[15]

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C).

-

Ramp the temperature at a controlled linear heating rate (e.g., 10 K/min) to a final temperature well above the expected decomposition (e.g., 600°C).

-

-

Data Analysis: Plot mass (%) versus temperature (°C). Determine Tonset (the temperature at which mass loss begins) and the peak of the first derivative (DTG) curve, which indicates the temperature of the fastest decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events like melting, crystallization, and decomposition, indicating whether they are endothermic or exothermic. When used alongside TGA, it helps to distinguish between physical events (like boiling) and chemical events (decomposition).

Evolved Gas Analysis (EGA): TGA-MS and TGA-FTIR

To identify the specific chemical species being released during decomposition, TGA can be coupled with other analytical techniques. This is known as Evolved Gas Analysis (EGA).

-

TGA-Mass Spectrometry (TGA-MS): The gas evolved from the TGA is directly transferred to a mass spectrometer, which separates and detects the decomposition products based on their mass-to-charge ratio (m/z).[15] This is invaluable for confirming decomposition mechanisms, for example, by detecting benzoic acid (m/z 122, 105, 77) and the corresponding alkene during ester pyrolysis.[15]

Caption: Workflow for TGA-MS Evolved Gas Analysis.

Section 4: Implications in Drug Development

-

Forced Degradation Studies: Understanding thermal decomposition pathways is critical for designing forced degradation studies. Subjecting an ester-containing API to thermal stress helps to identify potential degradants that may form during the product's shelf-life. This information is a key part of regulatory submissions.

-

Excipient Compatibility: Benzoate esters are sometimes used as plasticizers or preservatives. Their thermal stability must be compatible with manufacturing processes, such as hot-melt extrusion or granulation, to prevent degradation and interaction with the API.

-

Solid-State Stability: The thermal behavior of the solid form of an API is crucial. Decomposition is often preceded by melting.[8] DSC can be used to study the melt temperature, and a small window between melting and decomposition is often undesirable for a stable drug substance.

-

Hydrolytic vs. Thermal Stability: It is important to distinguish between hydrolytic and thermal stability. While related, they are distinct processes. Hydrolysis, the cleavage of the ester bond by water, is often the primary concern at ambient storage conditions, whereas thermal stability is more relevant to manufacturing and accelerated stability testing.[16]

Conclusion

The thermal stability of benzoic acid esters is a complex interplay of molecular structure and environmental conditions. A mechanistic understanding, rooted in principles of physical organic chemistry, is essential for predicting and controlling their decomposition. For researchers and drug development professionals, leveraging powerful analytical techniques such as TGA, DSC, and TGA-MS is non-negotiable. This integrated approach ensures the development of robust manufacturing processes and the formulation of safe and stable pharmaceutical products, ultimately safeguarding patient health.

References

-

AK Lectures. Ester Pyrolysis and Cope Elimination. Available from: [Link]

-

Wikipedia. Ester pyrolysis. Available from: [Link]

-

Organic Chemistry Portal. Ester Pyrolysis. Available from: [Link]

-

IITian Explains. Syn Elimination || Pyrolytic Elimination || Ei Mechanism. YouTube. Available from: [Link]

-

ProQuest. The thermal decomposition of esters, polyesters and related substances. Available from: [Link]

-

SpringerLink. Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Available from: [Link]

-

Memorial University Research Repository. The gas phase thermal decomposition of Benzoic acid. Available from: [Link]

-

UCL Discovery. The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. Available from: [Link]

-

International Journal of Chemical Science. Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. Available from: [Link]

-

ChemRxiv. Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. Cambridge Open Engage. Available from: [Link]

-

MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Available from: [Link]

-

ResearchGate. The thermal decomposition of benzoic acid. Available from: [Link]

-

Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Available from: [Link]

-

Preprints.org. Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Available from: [Link]

-

ScenTree. Benzyl benzoate (CAS N° 120-51-4). Available from: [Link]

-

Digital Commons @ Salve Regina. Investigation of Thermal Properties of Carboxylates with Various Structures. Available from: [Link]

-

ResearchGate. Alkaline Hydrolysis of an Aromatic Ester: Kinetic Studies Using Thermal Power Profiles. Available from: [Link]

-

ResearchGate. Kinetic research and modeling of benzoic acid esterification process. Available from: [Link]

-

V. N. Karazin Kharkiv National University Bulletin. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Available from: [Link]

-

Future Science. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available from: [Link]

-

ResearchGate. A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Available from: [Link]

-

Wikipedia. β-Hydride elimination. Available from: [Link]

-

ResearchGate. Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. Available from: [Link]

-

Chemistry LibreTexts. An Explanation of Substituent Effects. Available from: [Link]

-

Way Talented Chemical Hubei Co.,Ltd. Benzyl Benzoate. Available from: [Link]

-

AKJournals. THERMAL BEHAVIOR OF SOME CHOLESTERIC ESTERS. Available from: [Link]

- Google Patents. Continuous process for preparing benzoic acid esters.

-

SciSpace. The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles. Available from: [Link]

-

University of Colorado Boulder. Preparation of Methyl Benzoate. Available from: [Link]

-

Wikipedia. Ethyl benzoate. Available from: [Link]

-

The Good Scents Company. ethyl 2-methyl benzoate. Available from: [Link]

-

Quora. Can methyl benzoate be hydrolyzed?. Available from: [Link]

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]

Sources

- 1. aklectures.com [aklectures.com]

- 2. Ester pyrolysis - Wikipedia [en.wikipedia.org]

- 3. Ester Pyrolysis [organic-chemistry.org]

- 4. memorial.scholaris.ca [memorial.scholaris.ca]

- 5. researchgate.net [researchgate.net]

- 6. guidechem.com [guidechem.com]

- 7. longdom.org [longdom.org]

- 8. akjournals.com [akjournals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. The thermal decomposition of esters, polyesters and related substances - ProQuest [proquest.com]

- 13. mdpi.com [mdpi.com]

- 14. libjournals.unca.edu [libjournals.unca.edu]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of 4-(But-3-en-1-yloxycarbonyl)benzoic Acid in Polymer Synthesis

Abstract

This technical guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of 4-(But-3-en-1-yloxycarbonyl)benzoic acid in advanced polymer synthesis. This monomer, featuring both a terminal alkene and a carboxylic acid, is a versatile building block for creating functional polymers with tunable properties. This document outlines methodologies for leveraging these functional groups in both chain-growth and step-growth polymerization, as well as for post-polymerization modifications. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices and comprehensive characterization techniques to ensure scientific integrity.

Introduction: The Strategic Advantage of a Bifunctional Monomer

This compound is a uniquely structured monomer that offers two distinct reactive sites: a terminal butenyl group amenable to addition polymerization and post-polymerization modification, and a carboxylic acid group that can participate in condensation reactions. This bifunctionality allows for the synthesis of a diverse range of polymer architectures, from linear polyesters with pendant reactive handles to cross-linked networks.

The presence of the pendant double bond is particularly advantageous, as it provides a site for post-polymerization modification via highly efficient reactions such as thiol-ene chemistry, allowing for the introduction of a wide array of functional groups after the main polymer backbone has been formed.[1][2][3] This strategy is invaluable for creating materials with tailored surface properties, for bioconjugation, or for the development of advanced drug delivery systems.[4]

This guide will detail two primary polymerization strategies for this compound:

-

Strategy 1: Polyesterification followed by Post-Polymerization Modification. This approach utilizes the carboxylic acid for step-growth polymerization to form a linear polyester, leaving the pendant butenyl groups available for subsequent cross-linking or functionalization.

-

Strategy 2: Radical Polymerization of the Butenyl Group. This method employs the terminal double bond for chain-growth polymerization to produce a polymer with pendant carboxylic acid groups, which can then be used for further reactions or to impart desired chemical properties.

Synthesis of this compound

While commercially available, understanding the synthesis of the monomer can be beneficial. A common route involves the esterification of terephthalic acid with 3-buten-1-ol.[5]

Strategy 1: Linear Polyester Synthesis and Subsequent Thiol-Ene Modification

This strategy first creates a polyester backbone and then utilizes the pendant double bonds for modification. This is a powerful technique for creating functional materials where the properties can be tuned after the initial polymerization.

Part A: Synthesis of Poly[this compound] via Acid-Catalyzed Polyesterification

This protocol describes the synthesis of a linear polyester using the carboxylic acid functionality of the monomer. The butenyl groups remain as pendant functionalities along the polymer chain.

-

Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add this compound (1.0 eq) and a diol of choice (e.g., 1,6-hexanediol, 1.0 eq).

-

Solvent and Catalyst Addition: Add toluene to the flask to constitute a 0.5 M solution with respect to the benzoic acid monomer. Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete within 12-24 hours.

-

Polymer Isolation: After cooling to room temperature, dilute the viscous solution with dichloromethane and precipitate the polymer by adding the solution dropwise to a large excess of cold methanol with stirring.

-

Purification: Collect the precipitated polymer by filtration and wash with fresh methanol. Dry the polymer under vacuum at 40 °C overnight.

-

Dean-Stark Trap: The removal of water is crucial to drive the equilibrium of the esterification reaction towards the formation of the polyester, thereby achieving a high molecular weight.

-

p-Toluenesulfonic Acid: This strong acid is an effective catalyst for polyesterification, increasing the reaction rate without participating in side reactions with the butenyl group under these conditions.

-

Precipitation in Methanol: This step is essential for removing unreacted monomers, catalyst, and low molecular weight oligomers, resulting in a purified polymer.

Caption: Workflow for polyester synthesis.

Part B: Post-Polymerization Modification via Thiol-Ene "Click" Reaction

The pendant butenyl groups on the polyester backbone are ideal for modification using the highly efficient and orthogonal thiol-ene reaction.[2]

-

Polymer Solution: Dissolve the synthesized polyester (1.0 eq of butenyl groups) in an appropriate solvent such as dichloromethane or THF in a quartz reaction vessel.

-

Reactant Addition: Add the desired thiol (e.g., 1-dodecanethiol, 1.2 eq) and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, 0.05 eq).

-

Reaction: Degas the solution with nitrogen for 20 minutes. Irradiate the mixture with UV light (e.g., 365 nm) at room temperature with stirring.

-

Monitoring: Monitor the disappearance of the alkene protons (around 5.0-5.8 ppm) and the appearance of new signals corresponding to the thioether product using ¹H NMR spectroscopy.

-

Purification: Precipitate the functionalized polymer in cold methanol, filter, and dry under vacuum.

| Technique | Polyester Precursor | Functionalized Polyester |

| ¹H NMR | Signals for butenyl group (~5.0-5.8 ppm and ~2.4 ppm). Aromatic and diol signals. | Disappearance of butenyl signals. Appearance of new signals from the added thiol moiety. |

| FT-IR | C=O stretch (~1720 cm⁻¹), C=C stretch (~1640 cm⁻¹). | Disappearance or significant reduction of the C=C stretch at ~1640 cm⁻¹. |

| GPC | Determine Mn, Mw, and PDI of the initial polyester. | Confirm that the molecular weight distribution is not significantly altered, indicating no chain scission. |

| DSC | Determine the glass transition temperature (Tg) of the precursor polymer. | Observe a change in Tg, indicating successful modification of the side chains. |

Strategy 2: Radical Polymerization and Subsequent Derivatization

This approach utilizes the terminal double bond for chain-growth polymerization, resulting in a polymer with pendant carboxylic acid groups. These groups can then be used to modify the polymer's properties or for further reactions.

Synthesis of Poly[4-(carboxybenzyloxy)but-1-ene] via Free Radical Polymerization

This protocol outlines the synthesis of a polymer with a poly(but-1-ene) backbone and pendant benzoic acid moieties.

-

Monomer Preparation: In a Schlenk flask, dissolve this compound (1.0 eq) in a suitable solvent such as DMF or DMSO.

-

Initiator Addition: Add a free radical initiator, such as azobisisobutyronitrile (AIBN) (0.01-0.02 eq).

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Reaction: Immerse the sealed flask in an oil bath preheated to 70-80 °C and stir for 12-24 hours.

-

Polymer Isolation: Cool the reaction mixture and precipitate the polymer by adding the solution to a non-solvent such as diethyl ether or a water/methanol mixture.

-

Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

-

AIBN: AIBN is a common thermal initiator that decomposes at a convenient rate at 70-80 °C to generate radicals and initiate polymerization.

-

Freeze-Pump-Thaw: This is a critical step to remove oxygen, a known radical scavenger that can terminate the polymerization and lead to low molecular weight products.

-

Solvent Choice: DMF and DMSO are suitable solvents for both the monomer and the resulting polymer, which may have limited solubility in less polar solvents due to the carboxylic acid groups.

Caption: Radical polymerization mechanism.

To validate the successful synthesis of the polymer, a comprehensive characterization is necessary:

-

¹H NMR: The disappearance of the vinyl proton signals and the appearance of a broad polymer backbone signal will confirm polymerization. The aromatic and carboxylic acid proton signals should remain.

-

FT-IR: The C=C stretching peak at ~1640 cm⁻¹ should disappear, while the C=O stretch of the carboxylic acid (~1700 cm⁻¹) and the ester (~1720 cm⁻¹) should be prominent.

-

Titration: The carboxylic acid content of the polymer can be quantified by acid-base titration, providing a measure of the functional group incorporation.

-